An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
An In-Depth Technical Guide on the Physicochemical Properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound commonly known in scientific literature as Schreiner's thiourea.[1] Initially identified as a powerful hydrogen-bonding organocatalyst, its unique structural and electronic features have made it a privileged motif in both synthetic chemistry and as a scaffold in medicinal chemistry.[1][2]
The defining feature of this molecule is the presence of two 3,5-bis(trifluoromethyl)phenyl groups attached to a central thiourea core. These four trifluoromethyl (CF₃) groups are potent electron-withdrawing groups, which profoundly influence the molecule's properties. They decrease the Brønsted basicity of the thiourea nitrogens while simultaneously increasing the Brønsted acidity of the N-H protons. This electronic arrangement makes the compound an exceptional dual hydrogen-bond donor, capable of activating and stabilizing substrates through non-covalent interactions.[2] This guide will detail its quantitative physical properties, the dichotomy of its acidic and basic nature, experimental protocols for property determination, and its functional applications.
Core Physicochemical and Basic Properties
The fundamental properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea are dictated by its unique molecular structure. While often explored for its catalytic activity, a quantitative understanding of its physical and acid-base characteristics is crucial for its application.
Data Summary
The following table summarizes the key quantitative and qualitative properties of the compound.
| Property | Value | Reference |
| IUPAC Name | 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | - |
| Common Name | Schreiner's Thiourea | |
| Molecular Formula | C₁₇H₈F₁₂N₂S | |
| Molecular Weight | 500.30 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 150.0 to 157.0 °C | |
| Predicted pKa | 10.78 ± 0.70 | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, dichloromethane) |
Discussion of Basic Properties
The term "basic properties" when applied to Schreiner's thiourea is nuanced.
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Brønsted Basicity : The compound is a very weak Brønsted base. The four strongly electron-withdrawing CF₃ groups pull electron density away from the phenyl rings and, by extension, from the thiourea nitrogen atoms. This delocalization significantly reduces the availability of the nitrogen lone pairs for protonation. The predicted pKa of 10.78 suggests it is weakly basic, but this value should be interpreted with caution as it is computational and experimental determination in a consistent solvent scale is lacking in the literature. For context, the pKa of unsubstituted thiourea is approximately 21.0 (in acetonitrile), indicating it is already a very weak base.[2] The substitution pattern of Schreiner's thiourea would render it significantly less basic.
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Lewis Acidity (Hydrogen-Bond Donorship) : The primary chemical characteristic of this compound is its function as a potent Lewis acid, specifically as a dual hydrogen-bond donor.[3] The electron-withdrawing substituents make the N-H protons highly polarized and therefore strongly acidic. This allows the molecule to form strong, non-covalent hydrogen bonds with Lewis basic sites on other molecules, such as the oxygen of a carbonyl group or the nitrogen of an imine.[4] This "partial protonation" is the cornerstone of its catalytic activity.[2]
Experimental Protocol for pKa Determination
Principle: The method relies on creating a continuous pH gradient within a single NMR tube. By including pH indicator compounds of known pKa, the pH at any point along the gradient can be determined. The chemical shift (δ) of a proton on the analyte molecule that is sensitive to its protonation state is measured at numerous points along this gradient. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa.[5]
Detailed Methodology:
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Sample Preparation:
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In an inert atmosphere (e.g., a glovebox), prepare a stock solution of the analyte (Schreiner's thiourea) and two or more pH indicator compounds in an anhydrous non-aqueous solvent (e.g., DMSO-d₆). The indicators are chosen to have pKa values that bracket the expected pKa of the analyte.
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Place a small, accurately weighed amount of a solid acid (e.g., trifluoroacetic acid) at the bottom of a 5 mm NMR tube.
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Carefully overlay the stock solution on top of the acid.
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Gradient Formation:
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Allow the tube to stand for a controlled period. The acid at the bottom will slowly dissolve and diffuse up the tube, creating a stable, continuous pH gradient from acidic at the bottom to basic at the top.
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NMR Data Acquisition:
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Acquire spatially resolved ¹H NMR spectra using a gradient-equipped spectrometer. A Chemical Shift Imaging (CSI) pulse sequence is used, which divides the sample within the tube into multiple "slices" along the Z-axis and acquires a separate spectrum for each slice.[5]
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This results in a 2D dataset where one axis is the chemical shift and the other is the spatial position along the tube.
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Data Analysis:
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For each slice (position), determine the local pH by analyzing the chemical shifts of the known pH indicators and applying the Henderson-Hasselbalch equation.
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Plot the observed chemical shift of the analyte's sensitive proton(s) against the calculated pH for each slice.
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Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa of the analyte.[5]
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Workflow Diagram:
Functional Role in Catalysis
The primary application of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is in organocatalysis, where its function is a direct consequence of its electronic properties. It acts as a non-covalent catalyst, activating electrophiles through dual hydrogen-bonding.
Mechanism of Activation: The two acidic N-H protons can form a "clamp-like" binding motif with Lewis basic functional groups, such as the oxygen atom of a carbonyl or the nitrogen atom of an imine.[2][7] This interaction polarizes the electrophile, making it more susceptible to nucleophilic attack. For instance, in the activation of a ketone, the thiourea donates two hydrogen bonds to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This dual activation is crucial for its high efficacy in promoting a wide range of organic reactions.[3][7]
Logical Relationship Diagram:
References
- 1. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | 1060-92-0 [chemicalbook.com]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
